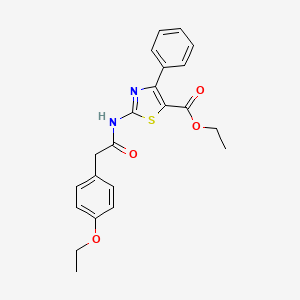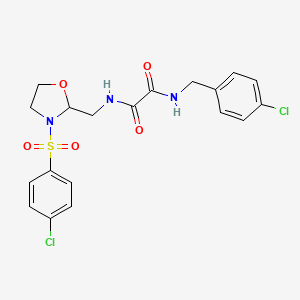![molecular formula C14H11BrClNO3S B2909209 N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide CAS No. 339105-05-4](/img/structure/B2909209.png)
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a chloroacetamide moiety, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Formation of 4-[(4-bromophenyl)sulfonyl]aniline: The 4-bromobenzenesulfonyl chloride is then reacted with aniline to form 4-[(4-bromophenyl)sulfonyl]aniline.
Synthesis of this compound: Finally, the 4-[(4-bromophenyl)sulfonyl]aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and bromophenyl groups.
Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted derivatives, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism. In anticancer research, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways and DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine.
N-{4-[(4-methylphenyl)sulfonyl]phenyl}-2-chloroacetamide: Contains a methyl group instead of bromine.
N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-2-chloroacetamide: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs and potentially more effective in certain applications .
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO3S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFDYNKVMYKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2909128.png)
![N-[1-(4-Methylpiperazine-1-carbonyl)cyclopentyl]but-2-ynamide](/img/structure/B2909129.png)
![N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2909130.png)

![3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2909136.png)
![8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2909137.png)
![8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909139.png)
![1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2909140.png)

![Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2909145.png)
![5-[1-(2-chloropropanoyl)piperidin-2-yl]-N,1-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2909147.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2909149.png)
